12-Aminododecane-1-sulfonic acid

Catalog No.
S1540439
CAS No.
160799-46-2
M.F
C12H27NO3S
M. Wt
265.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Aminododecane-1-sulfonic acid

CAS Number

160799-46-2

Product Name

12-Aminododecane-1-sulfonic acid

IUPAC Name

12-aminododecane-1-sulfonic acid

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

InChI

InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16)

InChI Key

MGJQLHPIYXQDEN-UHFFFAOYSA-N

SMILES

C(CCCCCCS(=O)(=O)O)CCCCCN

Synonyms

12-AMINO-1-DODECANESULFONIC ACID

Canonical SMILES

C(CCCCCCS(=O)(=O)O)CCCCCN
12-Aminododecane-1-sulfonic acid (ADSA) is an important compound in the field of chemistry and biology due to its numerous applications. ADSA is a small molecule with a chemical formula of C12H27NO3S and a molecular weight of 269.42 g/mol. This paper aims to provide an overview of ADSA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
ADSA is a sulfonic acid that contains a long chain of hydrocarbon and amino groups. It belongs to a group of chemicals known as aminosulfonic acids, which are used as intermediates in the synthesis of a variety of organic compounds. ADSA was first synthesized in the early 1900s and has since been extensively studied due to its unique properties.
ADSA is a white, crystalline solid with a melting point of 208-210°C. It is highly soluble in water, ethanol, and methanol but insoluble in most organic solvents. ADSA is a strong acid with a pKa of 2.8, meaning it readily donates hydrogen ions in solution. This property makes it useful in various chemical reactions, including nucleophilic substitution and amide bond formation.
ADSA can be synthesized through various methods, including the reaction of 1-dodecanol with sulfamic acid and the sulfonation of dodecylamine. The product is then purified through recrystallization or chromatography. The purity and identity of ADSA can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
ADSA can be analyzed using a range of techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods allow for the separation and quantification of ADSA in different samples, including biological fluids and environmental samples.
ADSA has been shown to have antibacterial and antifungal properties, making it useful in the development of antimicrobial agents. It has also been found to have neuroprotective and anti-tumor activities, showing promise in the treatment of various diseases. ADSA has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and prostate cancer. Additionally, ADSA has been found to have anti-inflammatory properties, reducing inflammation in models of acute lung injury and arthritis.
ADSA has been found to have low toxicity when administered orally, with no observed adverse effects in animal studies. However, there is limited data on its long-term toxicity and safety in humans, highlighting the need for further studies.
ADSA has numerous applications in scientific experiments, including its use as a surfactant in protein purification and as a protonable amide linker in solid-phase peptide synthesis. Additionally, ADSA has been used as a pH buffer in various biotechnological processes and as a chiral selector in chiral chromatography.
Research on ADSA is ongoing, with studies focusing on its potential therapeutic uses, development of new synthetic routes, and optimization of its applications in various fields. Additionally, ADSA's interactions with other molecules and its effects on the environment are being investigated.
ADSA has potential implications in various fields, including medicine, biotechnology, and environmental science. Its antibacterial and antifungal properties make it useful in the development of new antibiotics and antifungal agents, while its anti-tumor and neuroprotective activities suggest potential therapeutic uses in cancer and neurological disorders. ADSA's ability to act as a surfactant and pH buffer makes it useful in various biotechnological processes. Additionally, ADSA's potential use as a chiral selector in chiral chromatography and as a linker in solid-phase peptide synthesis has implications for the pharmaceutical industry.
Despite its numerous applications, ADSA has limitations, including its low solubility in organic solvents and limited structural diversity. Future research is needed to address these limitations and to optimize ADSA's applications in various fields. Additionally, research is needed to investigate its long-term toxicity and safety in humans and the environment. Some future directions for ADSA research include:
- Optimization of synthetic routes to increase yield and purity
- Investigation of ADSA's potential as a chiral selector in capillary electrophoresis
- Evaluation of ADSA's environmental impact and toxicity to non-target organisms
- Development of new methods for the functionalization of ADSA and its derivatives
- Investigation of ADSA's potential as a surfactant in bioremediation processes
- Exploration of ADSA's potential as a drug delivery vehicle.
In conclusion, ADSA is a valuable compound with numerous applications in various fields. Its unique chemical and biological properties make it useful in the synthesis of various organic compounds and as a therapeutic agent. Ongoing research on ADSA is expected to result in even more applications and potential implications for this versatile molecule.

XLogP3

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Wikipedia

12-Aminododecane-1-sulfonic acid

Dates

Modify: 2023-08-15

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